molecular formula C11H10O5 B14501776 4,7-Dihydroxy-8-methoxy-5-methyl-2H-1-benzopyran-2-one CAS No. 63542-42-7

4,7-Dihydroxy-8-methoxy-5-methyl-2H-1-benzopyran-2-one

Katalognummer: B14501776
CAS-Nummer: 63542-42-7
Molekulargewicht: 222.19 g/mol
InChI-Schlüssel: WLMNGVUCESYYKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,7-Dihydroxy-8-methoxy-5-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dihydroxy-8-methoxy-5-methyl-2H-1-benzopyran-2-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenolic compounds with methoxy and methyl substituents. The reaction typically requires the use of catalysts such as anhydrous potassium carbonate and solvents like dry acetone. The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the benzopyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4,7-Dihydroxy-8-methoxy-5-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4,7-Dihydroxy-8-methoxy-5-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,7-Dihydroxy-8-methoxy-5-methyl-2H-1-benzopyran-2-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its antioxidant and anti-inflammatory properties compared to similar compounds .

Eigenschaften

CAS-Nummer

63542-42-7

Molekularformel

C11H10O5

Molekulargewicht

222.19 g/mol

IUPAC-Name

4,7-dihydroxy-8-methoxy-5-methylchromen-2-one

InChI

InChI=1S/C11H10O5/c1-5-3-7(13)10(15-2)11-9(5)6(12)4-8(14)16-11/h3-4,12-13H,1-2H3

InChI-Schlüssel

WLMNGVUCESYYKS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.